Cas no 163593-69-9 (4-methoxy-2,3-dimethylpyridine)

4-Methoxy-2,3-dimethylpyridine is a heterocyclic organic compound featuring a pyridine core substituted with methoxy and methyl groups at the 4-, 2-, and 3-positions, respectively. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its methoxy group enhances reactivity in electrophilic substitution reactions, while the methyl substituents contribute to stability and selectivity in catalytic processes. The compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and fine chemicals due to its predictable reactivity and compatibility with diverse reaction conditions. High purity grades ensure consistent performance in research and industrial applications.
4-methoxy-2,3-dimethylpyridine structure
163593-69-9 structure
Product Name:4-methoxy-2,3-dimethylpyridine
CAS No:163593-69-9
MF:C8H11NO
MW:137.179042100906
MDL:MFCD11100693
CID:110253
PubChem ID:15185894
Update Time:2025-08-02

4-methoxy-2,3-dimethylpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2,3-dimethyl-Pyridine
    • 4-Methoxy-2,3-dimethylpyridine
    • Pyridine,4-methoxy-2,3-dimethyl-
    • (4-methoxyphenyl)dimethylsilanol
    • (p-Methoxyphenyl)dimethylsilanol
    • 4-(Methoxyphenyl)dimethylsilanol
    • 4-methoxylphenyl(dimethyl)silanol
    • 4-Methoxylutidine
    • 4-methoxyphenyl(dimethyl)silanol
    • 667951_ALDRICH
    • AG-E-65925
    • CTK4F0348
    • dimethyl(4-methoxyphenyl)silanol
    • hydroxy(dimethyl)(4-methoxyphenyl)silane
    • Silanol,1-(4-methoxyphenyl)-1,1-dimethyl-
    • SureCN2176392
    • Pyridine, 4-methoxy-2,3-dimethyl- (9CI)
    • AKOS006307901
    • 163593-69-9
    • SCHEMBL4080571
    • 4-methoxy-2,3-dimethylpyridine
    • MDL: MFCD11100693
    • Inchi: 1S/C8H11NO/c1-6-7(2)9-5-4-8(6)10-3/h4-5H,1-3H3
    • InChI Key: BZAARVXVDWLOFK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(C)C=1C

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 22.1Ų

Experimental Properties

  • PSA: 22.12

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4-methoxy-2,3-dimethylpyridine Related Literature

Additional information on 4-methoxy-2,3-dimethylpyridine

4-Methoxy-2,3-Dimethylpyridine: A Comprehensive Overview

4-Methoxy-2,3-Dimethylpyridine, also known by its CAS registry number 163593-69-9, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of methoxy and methyl substituents at specific positions on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable compound for various applications.

The synthesis of 4-methoxy-2,3-dimethylpyridine typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions or nucleophilic aromatic substitution methods. Recent advancements in catalytic processes have enabled the efficient and selective synthesis of this compound, which is critical for its scalability in industrial applications. The compound's structure allows for further functionalization, enabling its use as a building block in the construction of more complex molecules with tailored properties.

In terms of applications, 4-methoxy-2,3-dimethylpyridine has found utility in pharmaceutical research, where its unique electronic properties make it a promising candidate for drug design. The methoxy group at the 4-position introduces electron-donating effects, which can enhance the compound's bioavailability and interaction with biological targets. Recent studies have explored its potential as a lead compound in the development of anti-inflammatory and anticancer agents, highlighting its significance in medicinal chemistry.

Beyond pharmaceuticals, this compound has also been investigated for its role in materials science. Its aromaticity and substituent effects make it a suitable candidate for applications in organic electronics. For instance, researchers have explored its use as a component in organic light-emitting diodes (OLEDs) and semiconducting materials. The methyl groups at the 2 and 3 positions contribute to the molecule's stability and planarity, which are essential for electronic applications.

The latest research on 4-methoxy-2,3-dimethylpyridine has focused on understanding its photophysical properties and reactivity under various conditions. Advanced spectroscopic techniques, such as UV-vis spectroscopy and fluorescence imaging, have been employed to study its excited-state dynamics. These studies have revealed insights into its potential as a fluorescent probe for sensing applications or as a photosensitizer in photodynamic therapy.

In conclusion, 4-methoxy-2,3-dimethylpyridine (CAS No. 163593-69-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as both a building block for complex molecules and a functional material in advanced technologies. As research continues to uncover new properties and applications of this compound, its significance in the chemical sciences is expected to grow further.

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